molecular formula C7H4BrNO3 B060800 4-Bromo-3-nitrobenzaldehyde CAS No. 163596-75-6

4-Bromo-3-nitrobenzaldehyde

Cat. No.: B060800
CAS No.: 163596-75-6
M. Wt: 230.02 g/mol
InChI Key: SAFSVELFSYQXOV-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination and nitration of benzaldehyde. The typical synthetic route includes:

    Bromination: Benzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Nitration: The brominated benzaldehyde is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-Bromo-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 4-Bromo-3-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-3-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials such as polymers and dyes.

    Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrobenzaldehyde
  • 3-Bromo-4-nitrobenzaldehyde
  • 2-Bromo-5-nitrobenzaldehyde

Uniqueness

4-Bromo-3-nitrobenzaldehyde is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and properties, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-bromo-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFSVELFSYQXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355613
Record name 4-Bromo-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163596-75-6
Record name 4-Bromo-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163596-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

A suspension of sodium nitrate (1.37 g, 16.2 mmol) in concentrated sulfuric acid (15 mL) was stirred at 10° C. until a homogeneous solution was obtained. The solution was treated with 4-bromobenzaldehyde (2.50 g, 13.5 mmol) in portionwise fashion over a 20 minute period. The solution was poured onto ice (50 g) and the resulting pale yellow precipitate was collected by filteration. The precipitate was washed with copious amounts of water then dried at 30° C. under reduced pressure to provide the title compound as a pale yellow solid (2.95 g, 12.8 mmol, 95%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (5.0 g, 27 mmol) was slowly added to concentrated sulfuric acid (25 mL) at 0 IC followed by dropwise addition of fuiming nitric acid (1.7 mL, 40.5 mmol) in concentrated sulfuric acid (8 mL). The reaction mixture was stirred at room temperature overnight, then poured onto ice water to provide 5.7 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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